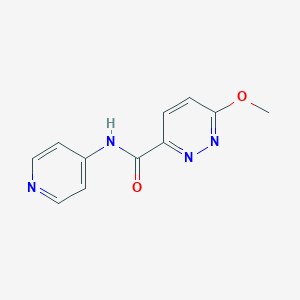

6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-pyridin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-10-3-2-9(14-15-10)11(16)13-8-4-6-12-7-5-8/h2-7H,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUBDTATIQIXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with pyridin-4-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products:

Oxidation: Formation of 6-hydroxy-N-(pyridin-4-yl)pyridazine-3-carboxamide.

Reduction: Formation of partially or fully reduced pyridazine derivatives.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyridazine core differentiates this compound from quinolinium or imidazopyridine-based analogs:

Key Insight: Pyridazine’s smaller size compared to quinolinium or fused systems may reduce steric hindrance, improving access to hydrophobic binding pockets. However, fused systems like imidazopyridines often exhibit higher target affinity due to increased rigidity and surface area .

Substituent Effects

A. Carboxamide Linker Modifications

However, the absence of fluorine atoms (common in pyrrolo-pyridazines) may limit its blood-brain barrier penetration .

B. Methoxy Group Positioning

The 6-methoxy group in the target compound aligns with similar substitutions in quinolinium derivatives (e.g., 6-methoxy-N-(sulfobutyl)quinolinium), where methoxy enhances fluorescence properties and membrane binding . In contrast, pyrrolo-pyridazine analogs prioritize halogenation (e.g., 3-fluorophenyl) over methoxy for target affinity .

Biological Activity

6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, drawing from various research studies.

The compound exhibits significant biochemical interactions, particularly with enzymes and proteins. It has been shown to modulate enzyme activity and influence gene expression, which are critical for various metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, essential for drug metabolism, through hydrogen bonding and π-π stacking interactions.

Cellular Effects

6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide influences several cellular processes:

- Cell Signaling Pathways : The compound can modulate the activity of transcription factors, resulting in altered gene expression profiles.

- Metabolic Interactions : It affects key metabolic enzymes, leading to changes in cellular metabolism and function, including proliferation and apoptosis.

Molecular Mechanism

The compound's biological activity is primarily attributed to its ability to bind effectively to various biomolecules. It can act as either an enzyme inhibitor or activator, depending on the context. Its structural features allow it to form specific interactions at enzyme active sites, thereby modulating their activity.

Therapeutic Potential

Research indicates that 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide possesses potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it was evaluated for its anticancer activity against breast cancer cell lines (T-47D and MDA-MB-231) where it demonstrated significant cytotoxic effects .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy Study : In vitro studies involving 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide demonstrated significant inhibition of cell proliferation in T-47D and MDA-MB-231 cells. The mechanism involved cell cycle arrest and apoptosis induction, suggesting its potential as an anticancer agent .

- Enzyme Interaction Analysis : A detailed biochemical analysis indicated that the compound interacts with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the pyridazine core. For example, methoxy groups are introduced via nucleophilic substitution, followed by coupling with pyridin-4-amine using carbodiimide-mediated amidation. Purification often employs column chromatography (silica gel) or recrystallization, with intermediates verified by TLC and HPLC (>98% purity) . Protecting groups (e.g., tert-butyl carbamate) may be used to stabilize reactive intermediates during synthesis .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.9 ppm) and confirms regiochemistry of the pyridazine ring .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and monitors purity (>95% threshold for biological assays) .

- X-ray crystallography : Resolves ambiguous regiochemistry in cases of tautomerism or isomerism .

Q. How is the compound’s in vitro biological activity typically screened?

- Methodological Answer :

- Enzyme inhibition assays : Dose-response curves (IC₅₀) using recombinant kinases or receptors (e.g., tyrosine kinases, GPCRs) with ATP/ligand competition protocols .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains, with sulfonamide derivatives as comparators (e.g., sulfamethoxypyridazine) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Quantum chemical calculations : Predict binding affinities using density functional theory (DFT) to model interactions (e.g., hydrogen bonding with kinase active sites) .

- Molecular dynamics (MD) : Simulate conformational stability of the pyridazine-pyridine scaffold in solvated systems to prioritize synthetically accessible derivatives .

- SAR libraries : Combine scaffold hopping (e.g., replacing pyridazine with pyrimidine) and substituent scanning (e.g., fluorinated groups for metabolic stability) .

Q. How should researchers resolve contradictory solubility data across studies?

- Methodological Answer :

- Standardized protocols : Use buffered solutions (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to quantify aggregation.

- Cross-validation : Compare shake-flask vs. potentiometric methods, noting temperature/pH dependencies. For example, sulfonamide analogs show pH-dependent solubility due to ionizable sulfonamide groups .

- Co-solvent systems : Test dimethyl sulfoxide (DMSO) or cyclodextrin complexes to improve bioavailability in in vivo models .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to optimize stoichiometry and reduce byproducts (e.g., over-alkylation) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for deprotection) improve yield and selectivity over traditional acid/base methods .

- Design of experiments (DoE) : Statistically model variables (temperature, solvent polarity) to identify robust reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.